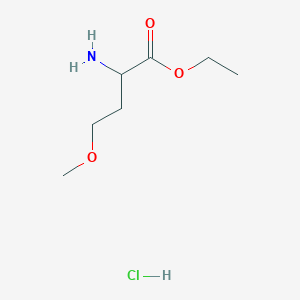

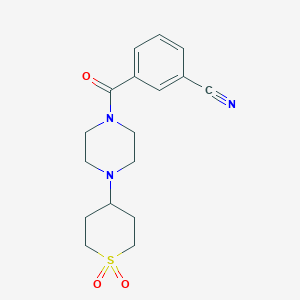

![molecular formula C18H16N2O4S B2425426 2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899996-01-1](/img/structure/B2425426.png)

2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as BI-D, is a potent and selective inhibitor of the protein kinases PAK1 and PAK2. It is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Approaches and Biological Activity : The synthesis of N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides, including derivatives similar to the specified compound, demonstrates their potential inhibitory activity towards enzymes like human leukocyte elastase (HLE) and acetylcholinesterase (AChE). These compounds were obtained with good yields by reacting N-amino heterocycles, showcasing their importance in developing enzyme inhibitors (Zakharova et al., 2010).

Reactions with Nitrogen Dioxide : The interaction of indoles with nitrogen dioxide or nitrous acid, leading to the formation of isonitroso and nitroso derivatives, exemplifies the chemical versatility of indole-based compounds and their potential for creating novel chemical structures (Astolfi et al., 2006).

Biological Applications

Anticancer Potential : A study on the synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines revealed their potential as pro-apoptotic Bcl-2-inhibitory anticancer agents. The synthesis was achieved through cyclization reactions, highlighting the compound's relevance in developing cancer therapies (Hamdy et al., 2013).

Neurodegenerative Disease Research : Compounds like 3-(benzylidine)indolin-2-one derivatives have been synthesized and evaluated for their binding to alpha-synuclein, beta-amyloid, and tau fibrils, crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. This research underscores the importance of such compounds in developing probes for these diseases (Chu et al., 2015).

Advanced Synthetic Applications

Synthetic Methodologies : Research on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions showcases the chemical utility of benzo[d]isothiazole derivatives in constructing novel cyclic structures. This demonstrates their role in expanding the toolkit for synthetic organic chemistry (Greig et al., 2001).

Palladium-Catalyzed Reactions : The Pd(0)-catalyzed intramolecular Heck reaction of aryl(amino)methyl-bromoindoles, leading to various cyclic compounds, illustrates the strategic use of palladium catalysis in constructing complex structures from indole derivatives, contributing to the development of novel pharmacologically active compounds (Raju et al., 2021).

Propiedades

IUPAC Name |

2-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-17(19-11-9-13-5-1-3-7-15(13)19)10-12-20-18(22)14-6-2-4-8-16(14)25(20,23)24/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNLBCCELGPSFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

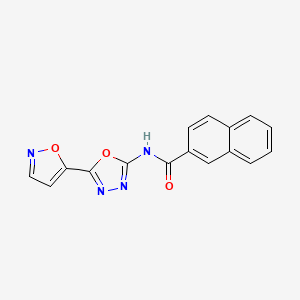

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2425355.png)

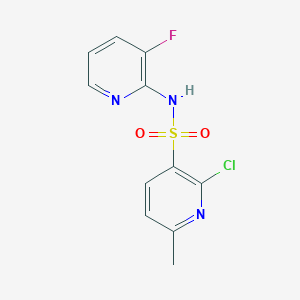

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2425361.png)

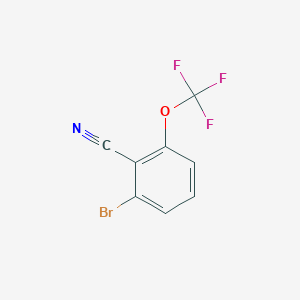

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2425364.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2425366.png)